molecular formula C16H20N2O2S B7588006 N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B7588006
M. Wt: 304.4 g/mol
InChI Key: GSHJZNROUPCDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as THIP or gaboxadol, is a selective agonist of the GABAA receptor. It has been extensively studied for its potential therapeutic effects as an anxiolytic, hypnotic, and anticonvulsant drug.

Mechanism of Action

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide acts as a selective agonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide enhances the effects of GABA by binding to a specific site on the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models and human studies. It has also been found to enhance the effects of other drugs, such as opioids and benzodiazepines, and to have potential as a treatment for drug addiction. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has also been associated with side effects such as dizziness, drowsiness, and impaired coordination, which limit its clinical use.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used extensively in laboratory experiments to study the GABAA receptor and its role in the central nervous system. Its selective agonist activity allows for precise manipulation of the receptor, which has led to a better understanding of its function and potential therapeutic targets. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's limitations include its potential for off-target effects and its limited clinical use due to side effects.

Future Directions

Future research on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide could focus on its potential therapeutic applications in neurological disorders and drug addiction. Additionally, further studies could investigate the molecular mechanisms underlying its selective agonist activity and its interactions with other drugs. Finally, research could explore the development of new compounds based on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's structure that could have improved pharmacological properties and reduced side effects.

Synthesis Methods

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethylbenzene. This compound is then reacted with 2-thiophenemethanamine to form 2-(thiophen-2-ylmethyl)ethylbenzene. The final step involves the reaction of this compound with N-methyl-N-(2-methoxyethyl)amine and formic acid to form N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including anxiety, insomnia, and epilepsy. It has also been investigated for its ability to enhance the effects of other drugs, such as opioids and benzodiazepines. Additionally, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used in laboratory experiments to study the GABAA receptor and its role in the central nervous system.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-17-15-8-4-3-7-14(15)16(19)18(9-10-20-2)12-13-6-5-11-21-13/h3-8,11,17H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHJZNROUPCDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N(CCOC)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide

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